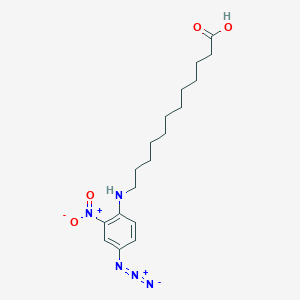
12-(4-Azido-2-nitroanilino)dodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(4-Azido-2-nitroanilino)dodecanoic acid: is a synthetic organic compound characterized by the presence of an azido group and a nitro group attached to an aniline moiety, which is further connected to a dodecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-Azido-2-nitroanilino)dodecanoic acid typically involves a multi-step process. The starting material is often a dodecanoic acid derivative, which undergoes a series of reactions to introduce the azido and nitro groups. Common steps include nitration of aniline derivatives, followed by azidation. The reaction conditions usually involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 12-(4-Azido-2-nitroanilino)dodecanoic acid can undergo reduction to form amino derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido and nitro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Amino derivatives: from the reduction of the nitro group.
Amine derivatives: from the reduction of the azido group.
Substituted products: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: 12-(4-Azido-2-nitroanilino)dodecanoic acid is used as a precursor in the synthesis of various complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions due to its reactive azido and nitro groups.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of 12-(4-Azido-2-nitroanilino)dodecanoic acid involves its reactive functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The nitro group can be reduced to an amino group, which can then interact with various biological targets. These interactions can modulate enzyme activity and protein function, making the compound useful in biochemical studies.
Comparaison Avec Des Composés Similaires
12-(4-Amino-2-nitroanilino)dodecanoic acid: Similar structure but with an amino group instead of an azido group.
12-(4-Azido-2-chloroanilino)dodecanoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: 12-(4-Azido-2-nitroanilino)dodecanoic acid is unique due to the presence of both azido and nitro groups, which provide distinct reactivity and versatility in chemical synthesis and biological applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
58775-40-9 |
|---|---|
Formule moléculaire |
C18H27N5O4 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
12-(4-azido-2-nitroanilino)dodecanoic acid |
InChI |
InChI=1S/C18H27N5O4/c19-22-21-15-11-12-16(17(14-15)23(26)27)20-13-9-7-5-3-1-2-4-6-8-10-18(24)25/h11-12,14,20H,1-10,13H2,(H,24,25) |
Clé InChI |
IFDKTWGTMRSJOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















